molecular formula C21H28O3 B12323545 13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12323545
M. Wt: 328.4 g/mol
InChI Key: ZMTZYQYDIREIIA-UHFFFAOYSA-N
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Description

13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic steroid compound. It is structurally related to naturally occurring steroids and has significant biological activity. This compound is known for its role in various biochemical and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The key steps typically include:

    Ethynylation: Introduction of the ethynyl group at the 17th position.

    Hydroxylation: Addition of hydroxyl groups at the 10th and 17th positions.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and contraceptive formulations.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved often include:

    Hormone Receptor Binding: Interaction with estrogen or androgen receptors.

    Signal Transduction: Activation or inhibition of signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with similar structural features.

    Testosterone: An androgen with a comparable cyclopenta[a]phenanthrene ring system.

    Norethindrone: A synthetic progestin with related biological activity.

Uniqueness

13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is unique due to its specific ethynyl and hydroxyl substitutions, which confer distinct pharmacological properties. These modifications enhance its stability and bioavailability compared to other steroids.

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3

InChI Key

ZMTZYQYDIREIIA-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O

Origin of Product

United States

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